N-Hydroxy-N-(3-hydroxyphenyl)acetamide
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Overview
Description
N-Hydroxy-N-(3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of acetamide, where the nitrogen atom is bonded to a hydroxy group and a 3-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-(3-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyaniline with acetic anhydride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-phenylacetamide
- N-(2-hydroxyphenyl)acetamide
- N-(4-hydroxyphenyl)acetamide (Paracetamol)
Uniqueness
N-Hydroxy-N-(3-hydroxyphenyl)acetamide is unique due to the presence of both hydroxy and acetamide functional groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
91048-12-3 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-hydroxy-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,11-12H,1H3 |
InChI Key |
ZWDWLAMDQQRQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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